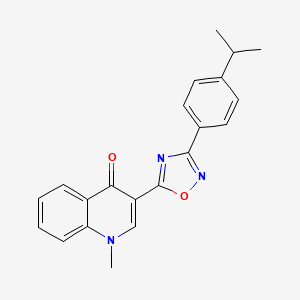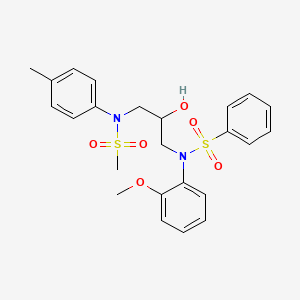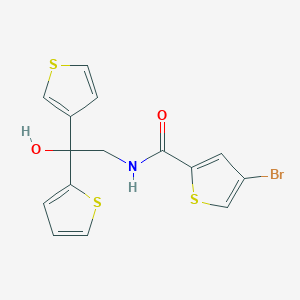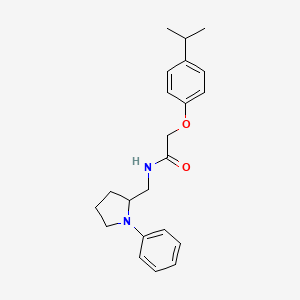
4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoyl-piperazine derivatives and has shown promising results in preclinical studies as an anticancer agent.
Wirkmechanismus
The mechanism of action of 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the inhibition of the enzyme thymidylate synthase (TS), which is essential for DNA synthesis. This leads to the depletion of nucleotide pools and ultimately, cell death. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has minimal toxicity to normal cells and tissues. This compound has been shown to exhibit good pharmacokinetic properties, including high solubility and bioavailability. Additionally, this compound has been shown to cross the blood-brain barrier, indicating its potential for the treatment of brain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in lab experiments include its potent anticancer activity, good pharmacokinetic properties, and low toxicity to normal cells. However, the limitations of this compound include its high cost of synthesis and limited availability.
Zukünftige Richtungen
Several future directions for the research and development of 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one include:
1. Further optimization of the synthesis method to reduce the cost of production and increase the yield of the desired compound.
2. Evaluation of the efficacy of this compound in combination with other anticancer agents.
3. Investigation of the mechanism of resistance to this compound in cancer cells.
4. Development of targeted drug delivery systems to improve the specificity and efficacy of this compound.
5. Evaluation of the potential of this compound for the treatment of other diseases, such as viral infections and autoimmune disorders.
In conclusion, 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a promising anticancer agent that has shown potent activity against various cancer cell lines. Further research is needed to optimize the synthesis method, investigate the mechanism of action, and explore the potential of this compound for the treatment of other diseases.
Synthesemethoden
The synthesis of 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the reaction of 3-bromobenzoyl chloride with 5-fluoropyrimidine-2-amine, followed by the addition of piperazine in the presence of a base. The resulting product is purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
Several studies have been conducted to evaluate the potential of 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth in animal models.
Eigenschaften
IUPAC Name |
4-(3-bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN4O2/c16-11-3-1-2-10(6-11)14(23)20-4-5-21(13(22)9-20)15-18-7-12(17)8-19-15/h1-3,6-8H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXVQCYWDVJVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)Br)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2994161.png)

![Methyl 3-{[(2-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2994164.png)


methyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2994169.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)
![2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2994173.png)
![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)

![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2994180.png)
![(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2994182.png)